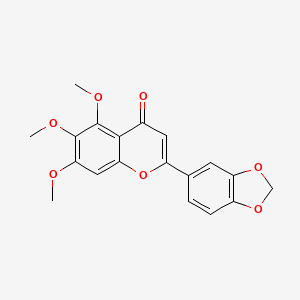
Ageconyflavone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ageconyflavone A is a flavonoid compound isolated from the aerial parts of the plant Eragrostis ferruginea. It is known for its neuroprotective properties and has been studied for its potential therapeutic effects against amyloid beta peptide-induced toxicity, which is a major contributor to Alzheimer’s disease .
Preparation Methods
Ageconyflavone A can be isolated from the methanol extract of the aerial parts of Eragrostis ferruginea. The isolation process involves the use of spectroscopic techniques, including 1D- and 2D-NMR, to determine the structure of the compound . Industrial production methods for this compound have not been extensively documented, but the isolation from natural sources remains a primary method.
Chemical Reactions Analysis
Ageconyflavone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include methanol, acetone, and other organic solvents. The major products formed from these reactions are typically derivatives of the original flavonoid structure, which may exhibit different biological activities .
Scientific Research Applications
Ageconyflavone A has been extensively studied for its neuroprotective effects. It has demonstrated moderate neuroprotective effects with an ED50 value of 58.7 μM against amyloid beta peptide-induced toxicity in PC12 cells Additionally, this compound has shown antioxidant properties, making it a candidate for further research in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
The neuroprotective effects of Ageconyflavone A are primarily attributed to its ability to inhibit amyloid beta peptide-induced toxicity. The compound interacts with molecular targets and pathways involved in the production and aggregation of amyloid beta peptides. By inhibiting these processes, this compound helps to protect neuronal cells from damage and death .
Comparison with Similar Compounds
Ageconyflavone A is similar to other flavonoid compounds such as tricin, corylin, nectandrin B, and 4-ketopinoresinol, which have also been isolated from Eragrostis ferruginea . this compound is unique in its specific structure and the degree of its neuroprotective effects. While other compounds like tricin have shown stronger neuroprotective effects, this compound still holds significant potential for therapeutic applications .
Properties
Molecular Formula |
C19H16O7 |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H16O7/c1-21-16-8-15-17(19(23-3)18(16)22-2)11(20)7-13(26-15)10-4-5-12-14(6-10)25-9-24-12/h4-8H,9H2,1-3H3 |
InChI Key |
UWMIBQBUKOVZNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC4=C(C=C3)OCO4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















